Cryptochlorogenic acid

Overview

Description

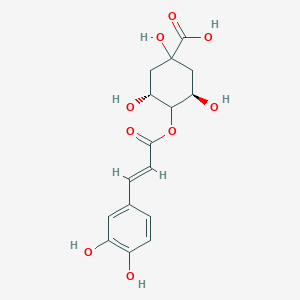

Cryptochlorogenic acid, also known as 4-O-caffeoylquinic acid, is a phenolic acid and an isomer of chlorogenic acid. It is naturally found in various plants, including coffee beans, fruits, and vegetables. This compound is known for its antioxidant, anti-inflammatory, and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cryptochlorogenic acid can be synthesized through the esterification of caffeic acid with quinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified using chromatographic techniques.

Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources using solvents like methanol or ethanol. The extraction process is followed by purification steps, including solid-phase extraction and high-performance liquid chromatography (HPLC), to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Cryptochlorogenic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various esters and ethers

Scientific Research Applications

Cryptochlorogenic acid has a wide range of applications in scientific research:

Chemistry: It is used as a standard for analytical methods and in the study of phenolic compounds.

Biology: It is studied for its antioxidant and anti-inflammatory properties.

Medicine: Research has shown its potential in treating conditions like myocardial hypertrophy and inflammation.

Industry: It is used in the food industry for its antioxidant properties and in the development of functional foods

Mechanism of Action

Cryptochlorogenic acid exerts its effects through various molecular pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Cardioprotective Effects: It ameliorates myocardial hypertrophy through the Akt/mTOR/HIF-1α pathway

Comparison with Similar Compounds

Cryptochlorogenic acid is similar to other chlorogenic acid isomers, such as:

- Chlorogenic Acid (3-O-caffeoylquinic acid)

- Neochlorogenic Acid (5-O-caffeoylquinic acid)

- Caffeic Acid

Uniqueness:

- This compound: Known for its specific anti-inflammatory and cardioprotective effects.

- Chlorogenic Acid: Widely studied for its antioxidant properties.

- Neochlorogenic Acid: Similar antioxidant properties but different metabolic pathways.

- Caffeic Acid: A simpler structure with broad antioxidant and anti-inflammatory activities .

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and cardioprotective properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Cryptochlorogenic acid (CCGA) is a lesser-known isomer of chlorogenic acid, which has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of CCGA's biological activity based on diverse research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

This compound is a phenolic compound characterized by its chemical structure, which includes multiple hydroxyl groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 354.31 g/mol.

1. Antioxidant Activity

CCGA exhibits significant antioxidant properties, which have been demonstrated through various experimental models.

- Mechanism : CCGA reduces oxidative stress by promoting the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while simultaneously decreasing malondialdehyde (MDA) levels, a marker of oxidative damage .

- Study Findings : In a study using RAW 264.7 macrophages, CCGA was shown to increase the GSH/GSSG ratio and SOD activity while reducing MDA levels in a dose-dependent manner .

2. Anti-inflammatory Effects

CCGA has been reported to possess anti-inflammatory properties, particularly through the modulation of the NF-κB signaling pathway.

- Inhibition of Cytokines : It significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Mechanistic Insights : CCGA suppresses NF-κB activation by inhibiting IκB kinase (IKK) phosphorylation, leading to decreased expression of inflammatory mediators . This action highlights its potential as a therapeutic agent in inflammatory diseases.

3. Neuroprotective Effects

Recent studies have indicated that CCGA may protect against neurotoxicity induced by heavy metals.

- Zebrafish Model : In zebrafish exposed to lead (Pb), co-treatment with CCGA alleviated developmental malformations and neurotoxicity. The study found that CCGA improved neuron differentiation in the central nervous system (CNS) and reduced oxidative stress .

- Mechanism : The protective effect is attributed to CCGA's ability to ameliorate Pb-induced oxidative stress and modulate autophagy pathways .

Comparative Analysis with Other Compounds

To better understand the efficacy of CCGA, it is beneficial to compare its biological activities with those of related compounds such as chlorogenic acid (CGA) and neochlorogenic acid (NCGA).

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | High | High | High |

| Chlorogenic Acid | High | Moderate | Moderate |

| Neochlorogenic Acid | Moderate | High | Low |

1. In Vivo Study on Inflammatory Response

A study investigated the effects of CCGA on LPS-induced inflammation in macrophages. Results indicated that CCGA significantly reduced nitric oxide (NO) production and downregulated iNOS expression, showcasing its potential as an anti-inflammatory agent .

2. Neuroprotective Study Using Zebrafish

In another study involving zebrafish embryos exposed to Pb, co-treatment with CCGA resulted in normal development compared to Pb-only treated groups, indicating its protective role against neurotoxic effects .

Properties

IUPAC Name |

(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFFKZTYYAFCTR-AVXJPILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905-99-7, 87099-73-8 | |

| Record name | 4-o-Caffeoyl quinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptochlorogenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRYPTOCHLOROGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.